2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-N-phenyltetrahydropyrimidine-1(2H)-carboxamide
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Overview
Description
2-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-N-phenyltetrahydropyrimidine-1(2H)-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a methoxyphenyl group, a methylphenylsulfonyl group, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-N-phenyltetrahydropyrimidine-1(2H)-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenyl isocyanate with an appropriate amine to form a urea linkage . The final step involves the cyclization of the intermediate to form the tetrahydropyrimidine ring under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-N-phenyltetrahydropyrimidine-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-N-phenyltetrahydropyrimidine-1(2H)-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-N-phenyltetrahydropyrimidine-1(2H)-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways . The sulfonyl group plays a crucial role in its binding affinity and specificity . Additionally, the tetrahydropyrimidine ring structure contributes to its stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a reagent for amine protection.
4-Methylphenylsulfonyl chloride: Utilized in sulfonation reactions.
N-Phenylcarboxamide derivatives: Known for their biological activities.
Uniqueness
2-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-N-phenyltetrahydropyrimidine-1(2H)-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and sulfonyl groups enhances its solubility and interaction with biological targets .
Properties
Molecular Formula |
C25H27N3O4S |
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Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-N-phenyl-1,3-diazinane-1-carboxamide |
InChI |
InChI=1S/C25H27N3O4S/c1-19-9-15-23(16-10-19)33(30,31)28-18-6-17-27(25(29)26-21-7-4-3-5-8-21)24(28)20-11-13-22(32-2)14-12-20/h3-5,7-16,24H,6,17-18H2,1-2H3,(H,26,29) |
InChI Key |
XHGZHLINQCNYMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(C2C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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